molecular formula C7H4FNO3 B15313845 5-Fluoro-4-formylpicolinic acid

5-Fluoro-4-formylpicolinic acid

Cat. No.: B15313845
M. Wt: 169.11 g/mol
InChI Key: YTBKOMOXRUTKCL-UHFFFAOYSA-N
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Description

5-fluoro-4-formylpyridine-2-carboxylic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. . The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which employs DMF and POCl3 as reagents.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes. These processes utilize efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-fluoro-4-formylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The formyl group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 5-fluoro-2-methylpyridine

Uniqueness

5-fluoro-4-formylpyridine-2-carboxylic acid is unique due to the simultaneous presence of a fluorine atom and a formyl group on the pyridine ring.

Properties

Molecular Formula

C7H4FNO3

Molecular Weight

169.11 g/mol

IUPAC Name

5-fluoro-4-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H4FNO3/c8-5-2-9-6(7(11)12)1-4(5)3-10/h1-3H,(H,11,12)

InChI Key

YTBKOMOXRUTKCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)C=O

Origin of Product

United States

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